molecular formula C9H9N3O3 B2821267 Ethyl 2-Hydroxyimidazo[1,5-A]Pyrimidine-8-Carboxylate CAS No. 222292-69-5

Ethyl 2-Hydroxyimidazo[1,5-A]Pyrimidine-8-Carboxylate

Cat. No. B2821267
CAS RN: 222292-69-5
M. Wt: 207.189
InChI Key: NJLWNXKFVAOSAA-UHFFFAOYSA-N
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Description

Ethyl 2-Hydroxyimidazo[1,5-A]Pyrimidine-8-Carboxylate is a chemical compound with the molecular formula C9H9N3O3 . It belongs to the class of imidazopyrimidines, which are structural analogs (isosteres) of purine bases, e.g., adenine and guanine . These compounds have been evaluated and/or used as nonbenzodiazepine GABA receptor agonists, p38 mitogen-activated protein kinase inhibitors for the treatment of rheumatoid arthritis, or antibacterial agents .


Synthesis Analysis

New derivatives of imidazo[1,5-A]pyrimidine have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The synthesis of imidazo[1,5-A]pyrimidines is based on the application of 1H-imidazol-4(5)-aminederivatives and 1,3-biselectrophilic reagents, such as 1,3-diketones, as starting materials .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an imidazo[1,5-A]pyrimidine core, which is a fused ring system combining an imidazole ring and a pyrimidine ring .


Chemical Reactions Analysis

The synthesis of imidazo[1,5-A]pyrimidine derivatives involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The discovered conversion of imidazo[1,5-A]pyrimidine core into 3H-imidazo[4,5-B]pyridine that takes place only under acidic conditions can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .

Scientific Research Applications

Heterocyclic Compound Synthesis

Ethyl 2-Hydroxyimidazo[1,5-a]pyrimidine-8-carboxylate can be utilized in the synthesis of heterocyclic compounds. For instance, ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates were prepared by reacting ethyl 2-chloroacetoacetate with 2-aminopyrimidines. These compounds were then hydrolyzed to their corresponding carboxylic acids, exploring their potential for antiinflammatory, analgesic, antipyretic, and ulcerogenic activities without focusing on their direct pharmacological effects (Abignente et al., 1984).

Base Catalyzed Rearrangement

Research on the base-catalyzed rearrangement of isoxazolinyl heterocycles, including compounds like this compound, has led to new syntheses of annelated pyrimidines. This process demonstrates the compound's role in the synthesis of complex heterocyclic systems, providing a foundation for further chemical exploration (Donati et al., 1989).

Bioactive Derivative Synthesis

Ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, a compound related to this compound, was hydrolyzed and cyclized to afford derivatives with potential biocidal properties against bacteria and fungi. This underscores the compound's role in the development of new antimicrobial agents (Youssef et al., 2011).

Fluoroalkylated Compound Synthesis

Cyclization of ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxo-propionates with amino compounds resulted in the formation of polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines, highlighting the compound's utility in the creation of fluorinated heterocycles with potential for varied scientific applications (Goryaeva et al., 2009).

Antioxidant and Antimicrobial Activity

Ethyl 2-(4-substitutedbenzylidene)-5-(3'-(ethoxycarbonyl)biphenyl-4-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo(3,2-a)pyrimidine-6-carboxylate derivatives were synthesized and evaluated for their in vitro antioxidant activity and antimicrobial efficacy. This research direction showcases the compound's potential as a scaffold for developing agents with antioxidant and antimicrobial properties (Maddila et al., 2012).

Mechanism of Action

Target of Action

Ethyl 2-Hydroxyimidazo[1,5-A]Pyrimidine-8-Carboxylate is a derivative of imidazopyrimidines, which are structural analogs (isosteres) of purine bases, such as adenine and guanine . These compounds have been evaluated and used as nonbenzodiazepine GABA receptor agonists, p38 mitogen-activated protein kinase inhibitors for the treatment of rheumatoid arthritis, or antibacterial agents .

Mode of Action

Based on its structural similarity to other imidazopyrimidines, it may interact with its targets (such as gaba receptors or p38 mapk) to modulate their function . This could result in changes to cellular signaling pathways, leading to therapeutic effects.

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific targets. For example, if it acts as a GABA receptor agonist, it could enhance inhibitory neurotransmission in the central nervous system. If it inhibits p38 MAPK, it could modulate inflammatory responses and cell proliferation .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its mode of action and the specific biochemical pathways it affects. For instance, it could potentially alter neuronal activity if it acts on GABA receptors, or it could modulate immune responses if it inhibits p38 MAPK .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, could influence the action, efficacy, and stability of this compound. For example, the conversion of the imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine occurs only under acidic conditions .

properties

IUPAC Name

ethyl 2-oxo-1H-imidazo[1,5-a]pyrimidine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-15-9(14)7-8-11-6(13)3-4-12(8)5-10-7/h3-5H,2H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLWNXKFVAOSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2NC(=O)C=CN2C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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